molecular formula C11H5Cl3F4N2O3 B2818461 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid CAS No. 1078634-12-4

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

Katalognummer: B2818461
CAS-Nummer: 1078634-12-4
Molekulargewicht: 395.52
InChI-Schlüssel: ZJOALYCPSUARJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, difluoro, and imidazo[1,2-a]pyridine groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and difluoro groups: This step involves the chlorination and fluorination of the imidazo[1,2-a]pyridine core using reagents such as thionyl chloride and hydrogen fluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: Utilizing continuous flow reactors to enhance efficiency and yield.

    Advanced purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution reactions: Where the chloro or difluoro groups can be replaced by other functional groups.

    Oxidation and reduction reactions: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution reactions: Products with different functional groups replacing the chloro or difluoro groups.

    Oxidation reactions: Oxidized derivatives of the original compound.

    Reduction reactions: Reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interfere with cellular processes: Affecting cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone: Shares structural similarities with other imidazo[1,2-a]pyridine derivatives.

    2-Chloro-2,2-difluoroacetic acid: Similar to other difluoroacetic acid derivatives.

Uniqueness

    Unique reactivity: Due to the presence of both chloro and difluoro groups.

    Distinct biological activity: Resulting from its specific molecular structure.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

1078634-12-4

Molekularformel

C11H5Cl3F4N2O3

Molekulargewicht

395.52

IUPAC-Name

2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

InChI

InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7)

InChI-Schlüssel

ZJOALYCPSUARJJ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.